9-((2-Hydroperoxy-3-methyl-3-butenyl)oxy)-7H-furo(3,2-g)(1)benzopyran-7-one
Overview
Description
9-((2-Hydroperoxy-3-methyl-3-butenyl)oxy)-7H-furo(3,2-g)(1)benzopyran-7-one is a naturally occurring compound found in plants. It is also known as xanthotoxin or methoxsalen. This compound has been studied extensively for its potential use in scientific research applications due to its unique properties.
Mechanism Of Action
The mechanism of action of 9-((2-Hydroperoxy-3-methyl-3-butenyl)oxy)-7H-furo(3,2-g)(1)benzopyran-7-one is not fully understood. It is believed to work by inhibiting DNA synthesis and inducing apoptosis in cancer cells. It also has the ability to absorb UV light, which makes it useful in phototherapy for the treatment of skin diseases.
Biochemical And Physiological Effects
9-((2-Hydroperoxy-3-methyl-3-butenyl)oxy)-7H-furo(3,2-g)(1)benzopyran-7-one has been found to have several biochemical and physiological effects. It has been shown to inhibit the growth of bacteria and fungi, reduce inflammation, and induce apoptosis in cancer cells. It has also been found to absorb UV light, which makes it useful in the treatment of skin diseases.
Advantages And Limitations For Lab Experiments
One advantage of using 9-((2-Hydroperoxy-3-methyl-3-butenyl)oxy)-7H-furo(3,2-g)(1)benzopyran-7-one in lab experiments is its unique properties, including its antimicrobial, anti-inflammatory, and anticancer properties. However, one limitation is that it is difficult to obtain in large quantities, which can limit its use in certain experiments.
Future Directions
There are several future directions for the study of 9-((2-Hydroperoxy-3-methyl-3-butenyl)oxy)-7H-furo(3,2-g)(1)benzopyran-7-one. One potential direction is the development of new phototherapy treatments for skin diseases using this compound. Another potential direction is the study of its potential use in the treatment of other diseases, such as cancer and inflammation. Additionally, further research is needed to fully understand the mechanism of action of this compound.
In conclusion, 9-((2-Hydroperoxy-3-methyl-3-butenyl)oxy)-7H-furo(3,2-g)(1)benzopyran-7-one is a naturally occurring compound with unique properties that make it useful in scientific research applications. Its antimicrobial, anti-inflammatory, and anticancer properties have been studied extensively, and it has shown potential in the treatment of skin diseases. Further research is needed to fully understand its mechanism of action and explore its potential use in the treatment of other diseases.
Synthesis Methods
The synthesis of 9-((2-Hydroperoxy-3-methyl-3-butenyl)oxy)-7H-furo(3,2-g)(1)benzopyran-7-one involves the extraction of the compound from plants or the chemical synthesis of the compound. The chemical synthesis involves the reaction of psoralen with hydrogen peroxide in the presence of a catalyst.
Scientific Research Applications
9-((2-Hydroperoxy-3-methyl-3-butenyl)oxy)-7H-furo(3,2-g)(1)benzopyran-7-one has been studied for its potential use in scientific research applications. It has been found to have antimicrobial, anti-inflammatory, and anticancer properties. It has also been studied for its potential use in phototherapy for the treatment of skin diseases such as psoriasis and vitiligo.
properties
IUPAC Name |
9-(2-hydroperoxy-3-methylbut-3-enoxy)furo[3,2-g]chromen-7-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O6/c1-9(2)12(22-18)8-20-16-14-11(5-6-19-14)7-10-3-4-13(17)21-15(10)16/h3-7,12,18H,1,8H2,2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MLOREYFCGKCPBG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(COC1=C2C(=CC3=C1OC=C3)C=CC(=O)O2)OO | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O6 | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20928974 | |
Record name | 9-[(2-Hydroperoxy-3-methylbut-3-en-1-yl)oxy]-7H-furo[3,2-g][1]benzopyran-7-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20928974 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.28 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
9-((2-Hydroperoxy-3-methyl-3-butenyl)oxy)-7H-furo(3,2-g)(1)benzopyran-7-one | |
CAS RN |
135366-51-7 | |
Record name | 9-((2-Hydroperoxy-3-methyl-3-butenyl)oxy)-7H-furo(3,2-g)(1)benzopyran-7-one | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0135366517 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 9-[(2-Hydroperoxy-3-methylbut-3-en-1-yl)oxy]-7H-furo[3,2-g][1]benzopyran-7-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20928974 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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